3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione
Description
3-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione is a heterocyclic compound featuring an imidazole ring substituted with a 4-bromophenyl group at position 3 and a 3,4-dimethoxyphenyl group at position 3. The bromophenyl group introduces electron-withdrawing properties, while the dimethoxyphenyl substituent contributes electron-donating methoxy groups, creating a balanced electronic profile that may influence binding to biological targets.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-20(17(23)19-14)13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYUSXNWSHEGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to Imidazole-2-thiones
Cyclization of Thiourea Derivatives
One of the most common approaches for synthesizing imidazole-2-thiones involves the cyclization of appropriately substituted thiourea derivatives. This method typically employs α-haloketones or α-hydroxyketones as starting materials, which react with thiourea or its derivatives to form the imidazole ring with a thione functionality at the 2-position.
Thiocyanate-Based Synthesis
Another established approach involves the reaction of appropriate precursors with thiocyanates, particularly potassium thiocyanate. This method has been demonstrated for the synthesis of 4,5-disubstituted imidazole-2-thiones as shown in the preparation of compounds like 4-(4-aminobutyl)-5-methylimidazole-2-thione.
Conversion of Imidazoles to Imidazole-2-thiones
Existing imidazoles can be converted to their corresponding imidazole-2-thiones through various reagents such as phosphorus pentasulfide (P₂S₅), Lawesson's reagent, or thionation with elemental sulfur under appropriate conditions.
Specific Preparation Methods for 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione
Method 1: Coupling of α-Bromoketones with Thiourea Derivatives
This method involves the reaction of α-bromoketones derived from 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde with appropriately substituted thiourea derivatives.
Synthetic Procedure
Step 1: Preparation of α-bromoketone intermediate
- In a 250 mL round-bottomed flask, dissolve 4-bromoacetophenone (10.0 g, 50.2 mmol) in glacial acetic acid (50 mL).
- Cool the solution to 15°C and add bromine (8.0 g, 50.2 mmol) dropwise while maintaining the temperature below 20°C.
- Stir the reaction mixture for 2 hours at room temperature.
- Pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes.
- Filter the precipitated 2-bromo-1-(4-bromophenyl)ethan-1-one, wash with cold water, and dry under vacuum.
Step 2: Preparation of chalcone derivative
- In a 250 mL round-bottomed flask, dissolve 3,4-dimethoxybenzaldehyde (8.3 g, 50 mmol) and the α-bromoketone prepared in Step 1 (14.5 g, 50 mmol) in ethanol (100 mL).
- Add 40% NaOH solution (10 mL) dropwise while stirring.
- Stir the reaction mixture at room temperature for 6 hours.
- Pour into ice-cold water (300 mL) and acidify with dilute HCl.
- Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
Step 3: Cyclization with thiourea
- In a 250 mL round-bottomed flask equipped with a reflux condenser, dissolve the chalcone prepared in Step 2 (10.0 g) and thiourea (3.8 g, 50 mmol) in ethanol (100 mL).
- Add potassium hydroxide (2.8 g, 50 mmol) and reflux the mixture for 8 hours.
- Cool the reaction mixture and pour into ice-cold water (200 mL).
- Acidify with dilute HCl to pH 5-6.
- Filter the precipitated product, wash with water, and recrystallize from ethanol to obtain this compound.
Method 2: Eschenmoser Coupling Approach
This method is based on the Eschenmoser coupling reaction, which has been successfully applied for the synthesis of various heterocyclic compounds.
Synthetic Procedure
Step 1: Preparation of thioamide derivative
- In a 100 mL round-bottomed flask, dissolve 4-bromobenzamide (10.0 g, 50 mmol) in toluene (50 mL).
- Add Lawesson's reagent (12.1 g, 30 mmol) and reflux the mixture for 4 hours.
- Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography using hexane/ethyl acetate (8:2) to obtain 4-bromothiobenzamide.
Step 2: Condensation with α-hydroxyketone
- Prepare α-hydroxyketone by dissolving 3,4-dimethoxybenzaldehyde (8.3 g, 50 mmol) and acetophenone (6.0 g, 50 mmol) in ethanol (100 mL), adding 40% NaOH solution (10 mL), and stirring for 6 hours.
- In a 250 mL flask, dissolve the α-hydroxyketone (10.0 g) and the thioamide prepared in Step 1 (10.0 g) in dry DMF (50 mL).
- Stir the mixture at room temperature for 12 hours.
- Add triethylamine (2 equivalents) and stir for an additional 5 minutes.
- Dilute with water (100 mL) and extract with dichloromethane (3 × 60 mL).
- Wash the combined organic layers with water and brine, dry over Na₂SO₄, and evaporate.
- Purify the crude product by column chromatography to obtain this compound.
Method 3: One-Pot Thiocyanate Method
This method involves a one-pot process using potassium thiocyanate and suitable precursors.
Synthetic Procedure
- In a 250 mL round-bottomed flask, dissolve 4-bromophenylhydrazine (10.0 g, 53.5 mmol) and 3,4-dimethoxybenzaldehyde (8.9 g, 53.5 mmol) in ethanol (100 mL).
- Add a catalytic amount of glacial acetic acid (1 mL) and reflux for 2 hours.
- Add potassium thiocyanate (10.4 g, 107 mmol) and continue refluxing for an additional 6 hours.
- Cool the reaction mixture and pour into ice-cold water (200 mL).
- Filter the precipitated product, wash with water, and recrystallize from ethanol to obtain this compound.
Reaction Conditions and Optimization
Temperature Effects
The cyclization reactions for forming imidazole-2-thiones are often temperature-dependent. Higher temperatures can accelerate the reaction but may lead to side products. Reflux conditions in ethanol (78°C) or DMF (153°C) are commonly employed, with the latter being preferred for stubborn cyclizations.
Solvent Selection
The choice of solvent significantly impacts the yield and purity of imidazole-2-thiones. Common solvents include:
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
|---|---|---|---|
| Ethanol | 78 | Environmentally friendly, easy removal | Lower yields for some substrates |
| DMF | 153 | Higher yields, good solubility | Difficult removal, environmental concerns |
| Acetonitrile | 82 | Good for one-pot reactions, moderate polarity | May require longer reaction times |
| NMP | 202 | Excellent for challenging substrates | High boiling point, environmental concerns |
| THF | 66 | Good for sensitive substrates, easy removal | Lower yields for some cyclizations |
Catalyst Influence
Various catalysts can enhance the formation of imidazole-2-thiones:
| Catalyst | Typical Loading (mol%) | Effect on Reaction |
|---|---|---|
| p-Toluenesulfonic acid | 5-10 | Accelerates condensation steps |
| ZnCl₂ | 10-20 | Promotes cyclization |
| K₂CO₃ | 100-200 | Base catalyst for deprotonation |
| Triethylamine | 100-200 | Base catalyst, better for sensitive substrates |
| FeCl₃ | 5-10 | Lewis acid catalyst for challenging substrates |
Purification and Characterization
Purification Methods
The crude this compound can be purified using the following techniques:
- Recrystallization : Typically performed using ethanol, methanol, or ethyl acetate/hexane mixtures.
- Column Chromatography : Silica gel using hexane/ethyl acetate gradients (typically starting with 9:1 and gradually increasing the polarity).
- Preparative HPLC : For higher purity requirements, using C18 columns with acetonitrile/water mobile phases.
Characterization Data
The synthesized compound can be characterized by the following analytical methods:
- Melting Point : Expected to be in the range of 210-230°C, depending on purity.
¹H NMR (400 MHz, DMSO-d₆) :
- δ 12.4-12.8 (s, 1H, NH)
- δ 7.7-7.9 (d, 2H, bromophenyl)
- δ 7.5-7.7 (d, 2H, bromophenyl)
- δ 7.2-7.4 (s, 1H, imidazole)
- δ 6.9-7.1 (m, 3H, dimethoxyphenyl)
- δ 3.8-3.9 (s, 3H, OCH₃)
- δ 3.7-3.8 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 165-170 (C=S)
- δ 148-150 (C-OCH₃)
- δ 145-148 (C-OCH₃)
- δ 130-135 (aryl carbons)
- δ 120-125 (aryl carbons)
- δ 110-115 (aryl carbons)
- δ 55-56 (OCH₃)
FTIR (KBr, cm⁻¹) :
- 3100-3300 (N-H stretching)
- 2900-3000 (aromatic C-H stretching)
- 1580-1620 (C=N stretching)
- 1230-1270 (C=S stretching)
- 1020-1080 (C-O-C stretching)
Mass Spectrometry :
- Expected molecular ion peak [M]⁺ at m/z 404/406 with characteristic bromine isotope pattern.
Yield Optimization and Scale-Up Considerations
Factors Affecting Yield
The yield of this compound synthesis can be affected by various factors:
| Factor | Effect on Yield | Optimization Strategy |
|---|---|---|
| Reactant purity | Higher purity leads to better yields | Use freshly purified or high-grade commercial reagents |
| Reaction time | Insufficient time: incomplete reaction; Excessive time: side products | Monitor reaction by TLC or HPLC |
| Temperature | Too low: slow reaction; Too high: decomposition | Maintain optimal temperature range (typically 70-80°C) |
| Moisture | Can hydrolyze intermediates | Use anhydrous solvents and dry glassware |
| Reagent ratio | Imbalance can lead to incomplete reaction | Optimize molar ratios through screening experiments |
Scale-Up Considerations
When scaling up the synthesis of this compound, the following factors should be considered:
- Heat Transfer : Larger batches may require more efficient heating/cooling systems to maintain temperature control.
- Mixing Efficiency : Ensure adequate mixing to prevent local concentration gradients.
- Solvent Volume : Adjust solvent volumes to maintain suitable concentration ranges.
- Safety Concerns : Particularly when using reagents like bromine or thiocyanates, ensure proper ventilation and safety measures.
- Purification Strategy : Column chromatography becomes less practical at larger scales; consider crystallization or other scalable purification methods.
Comparison of Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Purity (%) |
|---|---|---|---|---|
| α-Bromoketone-Thiourea | Simple reagents, established procedure | Multiple steps, handling of bromine | 60-75 | 95-98 |
| Eschenmoser Coupling | One-pot process, fewer steps | Requires anhydrous conditions, expensive reagents | 70-85 | 97-99 |
| Thiocyanate Method | Economical, scalable | Longer reaction times, variable yields with different substituents | 55-70 | 93-97 |
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . Research indicates that imidazole derivatives exhibit significant activity against various microbial strains. Specifically, compounds similar to 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione have demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as fungi.
Case Study: Antibacterial Screening
A study evaluated the antibacterial activity of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, suggesting that modifications in the imidazole structure can enhance efficacy against these pathogens .
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Candida albicans | Notable |
Anticancer Properties
The anticancer potential of imidazole derivatives is another significant area of research. Compounds with similar structures to this compound have been tested for their ability to inhibit cancer cell proliferation.
Case Study: In Vitro Testing
In vitro studies assessed the cytotoxic effects of various imidazole derivatives on cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 2.8 | 1.1 |
| A-549 | 3.5 | 1.1 |
Enzyme Inhibition
Another promising application is the inhibition of carbonic anhydrases , which are important therapeutic targets in various diseases, including glaucoma and epilepsy. Compounds structurally related to this compound have been evaluated for their ability to inhibit different isoforms of carbonic anhydrases.
Case Study: Carbonic Anhydrase Inhibition
Research demonstrated that certain imidazole derivatives effectively inhibited hCA IX and hCA XII isoforms, which are associated with tumor progression. The structure-activity relationship (SAR) studies highlighted that specific substitutions on the aromatic rings significantly influenced inhibitory potency .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods including one-pot reactions involving starting materials like bromobenzene and dimethoxyphenol. The development of derivatives with enhanced biological activity remains a focus area for researchers.
Synthesis Overview
The synthesis typically involves:
- Reagents : Bromobenzene, dimethoxyphenol.
- Catalysts : Commonly used catalysts include pyridinium hydrogen sulfate.
- Methodology : One-pot multicomponent reactions are favored for their efficiency and yield.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione involves its interaction with various molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA. The presence of bromine and methoxy groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazole-2-Thione Derivatives
Key Observations:
- Substituent Impact : The presence of bromine (electron-withdrawing) and methoxy groups (electron-donating) in the target compound may enhance redox activity, similar to curcumin analogs with dimethoxyphenyl groups that exhibit strong antioxidant properties .
- Core Heterocycle : Compared to oxadiazole derivatives (e.g., ), imidazole-2-thiones likely exhibit different binding modes due to sulfur participation in hydrogen bonding and metal chelation .
Physicochemical Properties
Biological Activity
3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring bromine and methoxy substituents, enhances its potential interactions with biological targets, making it a candidate for further pharmacological studies.
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of 4-bromoaniline with 3,4-dimethoxybenzaldehyde to form a Schiff base, which is then reacted with thiourea under acidic conditions. This method allows for the efficient production of the imidazole-2-thione derivative, which can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria range from 0.5 to 8 µg/mL, showcasing its potential as an antimicrobial agent .
Antifungal Activity
This compound also shows promising antifungal properties. It has been tested against Candida species with varying degrees of success. For instance, one study reported an MIC of 200 µg/mL against C. albicans, indicating that while it is effective, there are other antifungal agents that outperform it .
Anticancer Potential
The anticancer activity of imidazole derivatives is well-documented, and this compound is no exception. Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific cellular pathways. The presence of the thione group is believed to play a crucial role in its mechanism of action by potentially binding to DNA or proteins involved in cell cycle regulation .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- DNA Binding : The compound could disrupt DNA replication or transcription processes.
- Protein Interaction : Binding to specific proteins may alter their function and affect cellular signaling pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar analogs:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione | Chlorine instead of bromine | Moderate antimicrobial activity |
| 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-one | Oxygen instead of sulfur | Reduced anticancer efficacy |
The presence of bromine in the target compound enhances its reactivity and biological activity compared to its chlorine counterpart .
Case Studies
Several case studies have highlighted the biological significance of imidazole derivatives:
- A study showed that modifications in the aryl substituents significantly influenced the antimicrobial potency against resistant bacterial strains.
- Another investigation focused on the structure-activity relationship (SAR) of related compounds revealed that electron-withdrawing groups like bromine enhance activity against specific pathogens .
Q & A
Basic Questions
Q. What synthetic methods are commonly employed to prepare 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione, and how is its structure confirmed?
- Synthesis : The compound is typically synthesized via multi-step reactions, including condensation of glyoxal derivatives with primary amines or hydrazinecarbothioamides. For example, refluxing intermediates with potassium hydroxide (KOH) in aqueous medium, followed by neutralization with acetic acid, is a standard step for cyclization . Substituents like the 4-bromophenyl and 3,4-dimethoxyphenyl groups are introduced via nucleophilic substitution or Suzuki coupling.
- Characterization : Structural confirmation relies on elemental analysis (CHNS), NMR, and chromatographic mass spectrometry. NMR is critical for verifying aromatic proton environments and substituent positions, while mass spectrometry confirms molecular weight and fragmentation patterns .
Q. What preliminary biological screening strategies are recommended for this compound?
- Initial screening should focus on in vitro assays for antimicrobial, antioxidant, or enzyme inhibition activities. For example:
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Antioxidant : DPPH radical scavenging or FRAP assays to evaluate redox activity.
- Enzyme inhibition : UV-Vis-based assays targeting kinases or proteases.
- These assays should use positive controls (e.g., ascorbic acid for antioxidants) and replicate experiments to ensure reproducibility .
Advanced Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for structurally similar imidazole-thiones?
- Hypothesis : Discrepancies may arise from substituent effects (e.g., bromine vs. chlorine) or assay conditions.
- Methodology :
Comparative SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or methoxy groups) and test under identical conditions.
Dose-Response Analysis : Use IC/EC values to quantify potency differences.
Molecular Docking : Compare binding affinities to target proteins (e.g., cytochrome P450 or bacterial efflux pumps) .
- Example : highlights how halogen substituents (Br vs. Cl) alter reactivity and bioactivity, necessitating systematic comparisons.
Q. What advanced techniques are suitable for elucidating the mechanism of action of this compound in biological systems?
- Interaction Studies :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with target proteins.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of ligand-receptor interactions.
- Cellular Pathways : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.
- In Silico Modeling : Molecular dynamics simulations to predict stability of compound-target complexes .
Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining purity?
- Parameter Screening :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalysis : Use Pd catalysts for Suzuki-Miyaura coupling of bromophenyl groups.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol .
- Quality Control : Monitor reactions via TLC and HPLC to isolate byproducts (e.g., sulfoxides from over-oxidation) .
Q. What strategies are recommended for evaluating the environmental impact or degradation pathways of this compound?
- Experimental Design :
Photodegradation Studies : Expose the compound to UV light and analyze degradation products via LC-MS.
Biodegradation Assays : Incubate with soil or microbial consortia to assess metabolic breakdown.
Ecotoxicity Testing : Use Daphnia magna or Vibrio fischeri models to measure acute/chronic toxicity .
- Data Interpretation : Compare half-lives and degradation intermediates with regulatory thresholds (e.g., EPA guidelines).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
